molecular formula C7H11N3 B12973417 (R)-4-(1-Aminoethyl)pyridin-2-amine

(R)-4-(1-Aminoethyl)pyridin-2-amine

Cat. No.: B12973417
M. Wt: 137.18 g/mol
InChI Key: SNGUWLZYTZKVAD-RXMQYKEDSA-N
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Description

(R)-4-(1-Aminoethyl)pyridin-2-amine (CAS 1270513-58-0) is a chiral aminopyridine derivative of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol, this compound features both a pyridine ring and a primary amine group, making it a valuable building block for the synthesis of more complex molecules . The (R)-enantiomer is of particular interest for creating stereospecific research probes and drug candidates . This compound is structurally related to other aminoalkylpyridines that have shown promise in neuroscience research. For instance, similar diaminopyrimidine and aminopyridine scaffolds are being investigated as high-affinity agonists for the Histamine H3 Receptor (H3R), a G-protein-coupled receptor target for disorders related to cognition, sleep-wake regulation, and food intake . The aminopyridine core is a known pharmacophore that can act as a potassium channel blocker, potentially leading to applications in studying nerve conduction and synaptic transmission . Researchers can utilize (R)-4-(1-Aminoethyl)pyridin-2-amine as a key intermediate in developing novel non-imidazole H3R ligands or other bioactive molecules, helping to overcome limitations like cytochrome P450 inhibition associated with other chemotypes . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]pyridin-2-amine

InChI

InChI=1S/C7H11N3/c1-5(8)6-2-3-10-7(9)4-6/h2-5H,8H2,1H3,(H2,9,10)/t5-/m1/s1

InChI Key

SNGUWLZYTZKVAD-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=NC=C1)N)N

Canonical SMILES

CC(C1=CC(=NC=C1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)pyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Substitution Reaction: An aminoethyl group is introduced to the pyridine ring through a substitution reaction.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

In industrial settings, the production of ®-4-(1-Aminoethyl)pyridin-2-amine may involve:

    Catalytic Hydrogenation: Using a suitable catalyst to achieve the desired stereochemistry.

    High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Aminoethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Amine derivatives with varying degrees of saturation.

    Substitution Products: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that pyridine derivatives can inhibit tubulin polymerization, a crucial process in cell division. By disrupting this process, these compounds can induce apoptosis in cancer cells. A study on related pyrimidine derivatives demonstrated that certain analogs effectively inhibited tubulin polymerization and exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 and HepG2 .

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5iMCF-73.77 ± 0.36Inhibits tubulin polymerization
5iHepG23.83 ± 0.26Induces apoptosis

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of pyridine derivatives, including (R)-4-(1-Aminoethyl)pyridin-2-amine. These compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's disease by acting as inhibitors of enzymes responsible for amyloid plaque formation. The synthesis of novel aryl-substituted 2-aminopyridine derivatives has been linked to improved drug-like properties and potential efficacy against Alzheimer's .

Tubulin Polymerization Inhibition

Research indicates that compounds with a pyridine structure can bind to the colchicine site of tubulin, leading to microtubule destabilization. This mechanism is essential for developing new anticancer therapies, as it targets the fundamental processes involved in tumor growth and metastasis .

Readthrough Induction

The compound has also been studied for its ability to induce readthrough of premature stop codons in genetic disorders. This application is particularly relevant for conditions like Hurler syndrome, where readthrough-inducing compounds can restore functional protein production in patient-derived cells .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of (R)-4-(1-Aminoethyl)pyridin-2-amine to evaluate their biological activities. For instance, chromenopyridine derivatives have been developed to assess their readthrough-inducing capabilities, showing promising results in enhancing cellular activity in models of genetic disorders .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of (R)-4-(1-Aminoethyl)pyridin-2-amine derivatives with target proteins involved in cancer and neurodegenerative pathways. These computational analyses support the potential therapeutic applications of these compounds by providing insights into their interaction mechanisms .

Mechanism of Action

The mechanism of action of ®-4-(1-Aminoethyl)pyridin-2-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyridine ring can participate in π-π interactions, further stabilizing these interactions.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between (R)-4-(1-Aminoethyl)pyridin-2-amine and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Pharmacological Notes
(R)-4-(1-Aminoethyl)pyridin-2-amine C₇H₁₁N₃ ~137.18 (R)-1-Aminoethyl at C4; 2-amine at C2 Chiral specificity for enantioselective targets; potential kinase or receptor modulation
(R)-N-(4-(1-Aminoethyl)phenyl)-6-(pyridin-4-yl)quinazolin-2-amine C₂₁H₁₉N₅ 341.41 Quinazoline core; pyridinyl and (R)-aminoethylphenyl groups Likely kinase inhibition due to quinazoline’s affinity for ATP-binding pockets
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine () C₁₂H₂₀N₂S 224.36 Methyl at C4; methylthioalkyl chain at C6 Inducible nitric oxide synthase (iNOS) inhibition; enhanced lipophilicity
Compound 21 () C₁₈H₂₂F₂N₆O₂ 392.41 Difluoromethyl at C4; triazine-morpholino-spiroheterocycle at C5 Improved metabolic stability; potential use in oncology or inflammation

Pharmacological Implications

  • Chiral Specificity: The (R)-configuration in the target compound may confer selective binding to chiral active sites, unlike non-chiral analogues (e.g., ’s compound 33) .
  • Electron Effects: The electron-donating aminoethyl group in the target contrasts with electron-withdrawing substituents (e.g., chloro in ’s compounds), altering interaction profiles with charged residues .
  • Metabolic Stability: Difluoromethyl and triazine groups in ’s compounds enhance stability against oxidative metabolism compared to the aminoethyl group .

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